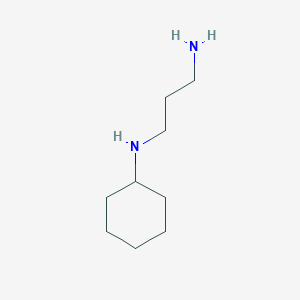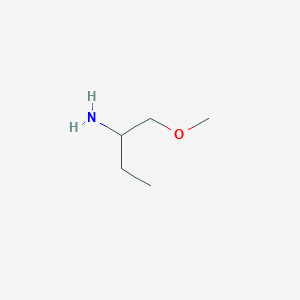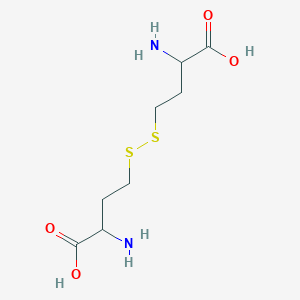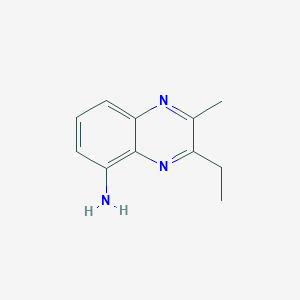
3-Ethyl-2-methylquinoxalin-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-2-methylquinoxalin-5-amine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the quinoxaline family, which is known for its diverse biological activities.
作用机制
The mechanism of action of 3-Ethyl-2-methylquinoxalin-5-amine is not fully understood. However, it has been suggested that its biological activities may be due to its ability to interact with biological molecules such as enzymes and receptors. It has been found to inhibit the growth of various microorganisms by disrupting their cell walls or membranes. It has also been shown to induce apoptosis in cancer cells by activating caspase enzymes. Furthermore, it has been found to inhibit the production of inflammatory cytokines by suppressing the activation of NF-κB signaling pathway.
生化和生理效应
3-Ethyl-2-methylquinoxalin-5-amine has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of various bacteria, fungi, and viruses. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. Furthermore, it has been found to reduce inflammation and oxidative stress in various biological systems. It has also been shown to have neuroprotective effects by reducing the production of reactive oxygen species and inhibiting the activation of microglia.
实验室实验的优点和局限性
The advantages of using 3-Ethyl-2-methylquinoxalin-5-amine in lab experiments include its high yield of synthesis, high purity, and diverse biological activities. It can be easily synthesized and purified using standard laboratory techniques. It has also been extensively studied for its potential applications in various scientific fields. However, the limitations of using 3-Ethyl-2-methylquinoxalin-5-amine in lab experiments include its potential toxicity and limited solubility in aqueous solutions. Therefore, caution should be taken when handling this compound, and appropriate safety measures should be followed.
未来方向
There are several future directions for the research on 3-Ethyl-2-methylquinoxalin-5-amine. One potential direction is to study its potential applications in the field of catalysis and material science. It has been used as a ligand for the preparation of metal complexes, and further studies could lead to the development of new catalysts with improved properties. Another potential direction is to study its potential applications in the field of fluorescence imaging. It has been used as a fluorescent probe for detecting metal ions in biological systems, and further studies could lead to the development of new imaging techniques for studying biological processes. Finally, further studies could be conducted to understand the mechanism of action of 3-Ethyl-2-methylquinoxalin-5-amine and identify new biological targets for its potential applications.
In conclusion, 3-Ethyl-2-methylquinoxalin-5-amine is a chemical compound that has been extensively studied for its potential applications in various scientific fields. Its synthesis method is straightforward, and it has diverse biological activities. Its mechanism of action is not fully understood, but it has been found to have antimicrobial, antitumor, and anti-inflammatory properties. Its advantages in lab experiments include its high yield of synthesis and diverse biological activities, while its limitations include its potential toxicity and limited solubility in aqueous solutions. There are several future directions for the research on 3-Ethyl-2-methylquinoxalin-5-amine, including its potential applications in catalysis, material science, and fluorescence imaging, as well as further studies to understand its mechanism of action.
合成方法
The synthesis of 3-Ethyl-2-methylquinoxalin-5-amine involves the reaction of 2-methylquinoxaline-3-carboxylic acid with ethylamine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The resulting product is purified by recrystallization or column chromatography. The yield of the synthesis is typically high, and the purity of the product can be confirmed by NMR spectroscopy.
科学研究应用
3-Ethyl-2-methylquinoxalin-5-amine has been studied for its potential applications in various scientific fields. It has been found to have antimicrobial, antitumor, and anti-inflammatory properties. It has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems. In addition, it has been used as a ligand for the preparation of metal complexes that have potential applications in catalysis and material science.
属性
CAS 编号 |
126987-75-5 |
|---|---|
产品名称 |
3-Ethyl-2-methylquinoxalin-5-amine |
分子式 |
C11H13N3 |
分子量 |
187.24 g/mol |
IUPAC 名称 |
3-ethyl-2-methylquinoxalin-5-amine |
InChI |
InChI=1S/C11H13N3/c1-3-9-7(2)13-10-6-4-5-8(12)11(10)14-9/h4-6H,3,12H2,1-2H3 |
InChI 键 |
ATTOPEVGIMIWCQ-UHFFFAOYSA-N |
SMILES |
CCC1=NC2=C(C=CC=C2N=C1C)N |
规范 SMILES |
CCC1=NC2=C(C=CC=C2N=C1C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



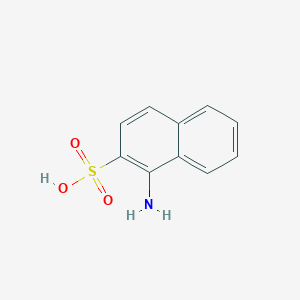
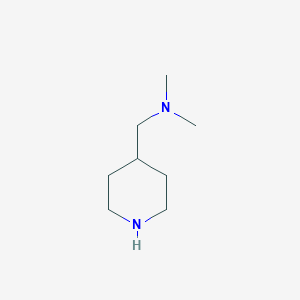
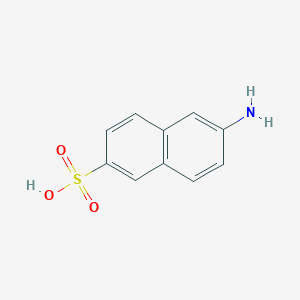
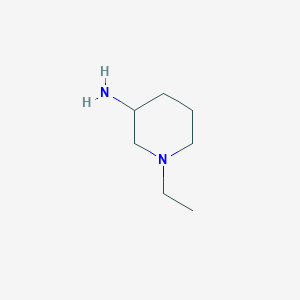
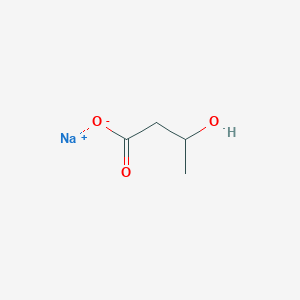
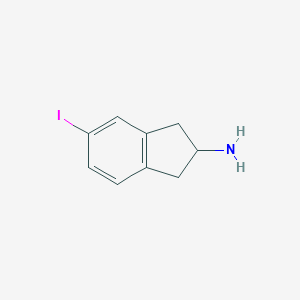
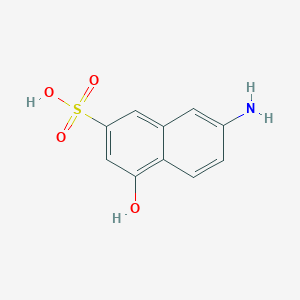
![4-[(E)-(4-methoxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione](/img/structure/B145795.png)
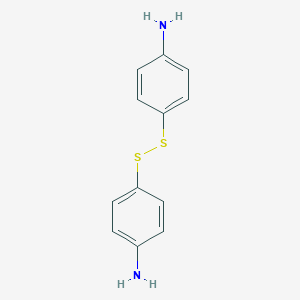
![2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B145803.png)

